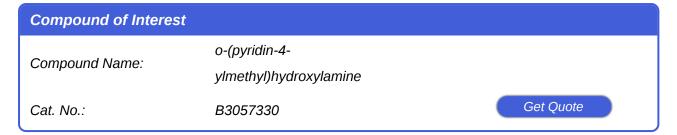


In-depth Technical Guide: o-(pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3)

Author: BenchChem Technical Support Team. Date: December 2025



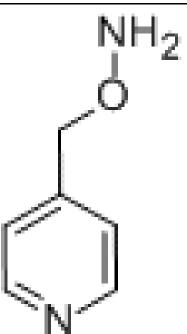
For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical overview based on publicly available information. Extensive literature searches have revealed a significant lack of specific experimental data for **o-(pyridin-4-ylmethyl)hydroxylamine**. Consequently, this guide provides a framework based on the properties of related chemical structures and general principles in medicinal chemistry and drug development. All information should be cross-referenced with internally generated experimental data.

Core Compound Identification



Identifier	Value	
CAS Number	79349-78-3	
IUPAC Name	O-(pyridin-4-ylmethyl)hydroxylamine	
Synonyms	(4-Pyridinylmethoxy)amine, 4- (((Aminooxy)methyl))pyridine	
Chemical Formula	C ₆ H ₈ N ₂ O	
Molecular Weight	124.14 g/mol	



Structure

Physicochemical Properties (Predicted)

Quantitative experimental data for **o-(pyridin-4-ylmethyl)hydroxylamine** is not readily available in the literature. The following table presents predicted physicochemical properties, which are crucial for initial assessment in drug discovery pipelines.



Property	Predicted Value	Significance in Drug Development
LogP	-0.5 to 0.5	Influences solubility and permeability across biological membranes. A low LogP suggests higher hydrophilicity.
Topological Polar Surface Area (TPSA)	55.1 Ų	Predicts drug transport properties, including bloodbrain barrier penetration.
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	3	Both influence solubility and binding to biological targets.
pKa (most basic)	~8.5-9.5 (Pyridine N)	Affects ionization state at physiological pH, impacting solubility, permeability, and target binding.
pKa (most acidic)	~5.0-6.0 (Hydroxylamine N)	

Synthesis and Manufacturing

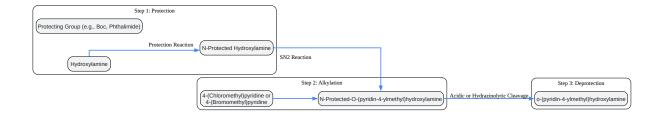
While a specific, detailed experimental protocol for the synthesis of **o-(pyridin-4-ylmethyl)hydroxylamine** is not published, a general synthetic strategy can be proposed based on established chemical reactions.

General Synthetic Approach

A plausible and common method for the synthesis of O-alkylhydroxylamines involves the N-alkylation of a protected hydroxylamine derivative followed by deprotection.

Logical Workflow for Synthesis:





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Caption: Proposed synthetic workflow for **o-(pyridin-4-ylmethyl)hydroxylamine**.

Detailed Hypothetical Experimental Protocol

Materials:

- N-Hydroxyphthalimide
- 4-(Chloromethyl)pyridine hydrochloride
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Hydrazine monohydrate
- Ethanol
- Dichloromethane (DCM)



- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl) in diethyl ether

Procedure:

- Alkylation: To a solution of N-hydroxyphthalimide (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and 4-(chloromethyl)pyridine hydrochloride (1.1 eq). Stir the mixture at room temperature for 12-18 hours.
- Work-up: Pour the reaction mixture into water and extract with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.
- Deprotection: Dissolve the purified intermediate in ethanol and add hydrazine monohydrate (2.0 eq). Reflux the mixture for 2-4 hours.
- Final Work-up: Cool the reaction to room temperature and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate and dissolve the residue in DCM. Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
- Salt Formation (Optional): To obtain the hydrochloride salt for improved stability and handling, dissolve the final product in a minimal amount of DCM and add a solution of HCl in diethyl ether. Collect the resulting precipitate by filtration.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of **o-(pyridin-4- ylmethyl)hydroxylamine** is absent from the scientific literature. However, based on the



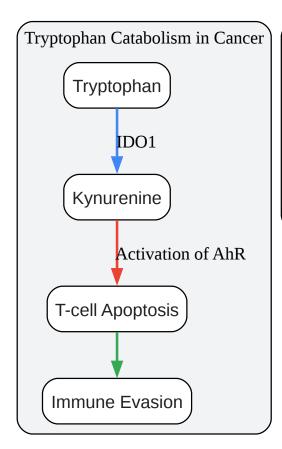
activities of structurally related compounds, several potential therapeutic areas can be hypothesized.

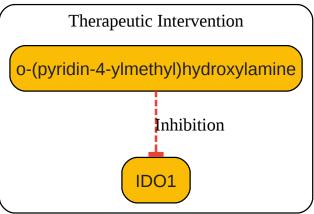
Potential as an Enzyme Inhibitor

The hydroxylamine moiety is known to interact with various enzymes, often through coordination with metal centers in the active site or by acting as a radical scavenger.

 Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Some O-substituted hydroxylamines have been identified as inhibitors of IDO1, an enzyme involved in cancer immune evasion.
Inhibition of IDO1 prevents the degradation of tryptophan and the production of kynurenine, thereby promoting an anti-tumor immune response.

Hypothesized IDO1 Inhibition Pathway:





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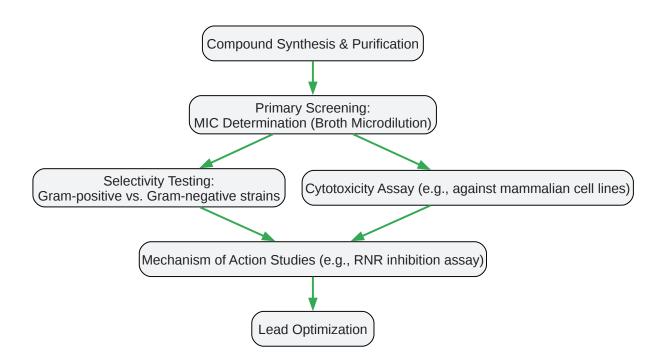
Caption: Hypothesized inhibition of the IDO1 pathway.

 Ribonucleotide Reductase (RNR) Inhibition: N-substituted hydroxylamines have shown antibacterial activity by inhibiting RNR, an enzyme essential for DNA synthesis and repair in bacteria. The hydroxylamine can act as a radical scavenger, disrupting the enzyme's catalytic cycle.

Potential as an Antibacterial Agent

N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated antibacterial activity, particularly against Gram-positive bacteria. The pyridine ring and the hydroxylamine moiety are key pharmacophoric features.

Experimental Workflow for Antibacterial Screening:



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Caption: A typical workflow for evaluating the antibacterial potential of a new compound.



Conclusion and Future Directions

O-(pyridin-4-ylmethyl)hydroxylamine is a small molecule with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. The lack of published data presents an opportunity for novel research.

Recommendations for further research include:

- Definitive Synthesis and Characterization: Development and publication of a robust, scalable synthetic route with full analytical characterization (NMR, MS, HPLC).
- In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines and bacterial strains to identify potential therapeutic applications.
- Enzyme Inhibition Assays: Direct testing of inhibitory activity against key enzymes such as IDO1 and RNR.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the pyridine and hydroxylamine moieties to any observed biological activity.

This technical guide provides a foundational understanding of **o-(pyridin-4-ylmethyl)hydroxylamine** based on available chemical knowledge. The successful development of this compound will rely on rigorous experimental validation of the hypotheses presented herein.

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